4-Chloro-N-methylaniline
Overview
Description
4-Chloro-N-methylaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where a chlorine atom is substituted at the para position and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Chloro-N-methylaniline, also known as N-methyl-p-chloroaniline, is a type of phenylalkylamine
Mode of Action
It’s known that phenylalkylamines can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing the biochemical processes they are involved in.
Biochemical Pathways
It’s known that phenylalkylamines can influence a variety of biochemical pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the physiological context.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 239 °c and a density of 1169 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that phenylalkylamines can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the physiological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and can cause respiratory irritation, skin irritation, and serious eye damage . Therefore, it should be handled with care, preferably in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It’s also harmful to aquatic life with long-lasting effects , indicating that its release to the environment should be avoided.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-methylaniline can be synthesized through several methods. One common method involves the methylation of 4-chloroaniline using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, this compound is produced through a similar methylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully monitored to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form 4-chloro-N-methylcyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used under appropriate conditions.
Major Products:
Oxidation: Formation of 4-chloro-N-methyl-nitrobenzene.
Reduction: Formation of 4-chloro-N-methylcyclohexylamine.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, rubber chemicals, and other industrial products.
Comparison with Similar Compounds
4-Chloro-N-methylaniline can be compared with other similar compounds such as:
4-Chloroaniline: Lacks the methyl group on the nitrogen atom, leading to different reactivity and applications.
N-Methylaniline: Lacks the chlorine atom, resulting in different chemical properties and uses.
4-Chloro-2-methylaniline: Has an additional methyl group on the benzene ring, affecting its reactivity and applications.
Uniqueness: The presence of both the chlorine atom and the methyl group in this compound provides unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-chloro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEYKKJMLOFDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239331 | |
Record name | 4-Chloro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-96-7 | |
Record name | 4-Chloro-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-N-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-N-methylaniline in studying drug metabolism in the lungs?
A1: this compound serves as a model substrate to assess the activity of specific drug-metabolizing enzymes in the lungs. Specifically, the rate of This compound demethylation is used as an indicator of enzyme activity. This approach has been used to investigate how lung surgery, such as unilateral pneumonectomy, affects the drug-metabolizing capacity of the remaining lung tissue in rabbits. []
Q2: How does unilateral pneumonectomy impact the metabolism of this compound in rabbits?
A2: Research indicates that after unilateral pneumonectomy in rabbits, the remaining lung exhibits a reduced ability to metabolize this compound. This effect is most pronounced at 10 days post-surgery, with significant decreases observed in the activity of this compound demethylase compared to sham-operated control animals. [] Interestingly, by 28 days post-surgery, the drug metabolism parameters, including this compound demethylation, generally return to levels comparable to the control group. []
Q3: What spectroscopic techniques have been employed to characterize this compound?
A3: Researchers have utilized a combination of spectroscopic methods to characterize the structural features of this compound. These include Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide complementary information about the vibrational modes, molecular bonds, and nuclear environment within the molecule, allowing for a comprehensive understanding of its structure.
Q4: Can this compound be used to synthesize radiolabeled compounds for medical imaging?
A4: Yes, derivatives of this compound can be employed as intermediates in the synthesis of radiolabeled compounds, specifically [2′-18F]-1,4-benzodiazepine-2-ones. [] These radiolabeled compounds hold potential for use in positron emission tomography (PET), a medical imaging technique. The synthesis involves using a derivative of this compound, where the chlorine atom is replaced with a fluorine-18 isotope, to create the radiolabeled intermediate. []
Q5: What is the crystal structure of this compound?
A5: X-ray crystallography studies reveal that this compound crystallizes with a tetrahydroisoquinoline skeleton. [] The molecule displays a dihedral angle of 85.82° between its two benzene rings. [] Additionally, an intramolecular hydrogen bond is observed between the nitrogen and hydrogen atoms within the molecule. [] The crystal packing is further stabilized by intermolecular interactions, specifically C—H⋯π interactions between adjacent molecules. []
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